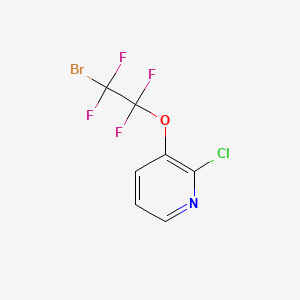
3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine is a chemical compound that features a pyridine ring substituted with a bromo-tetrafluoroethoxy group and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine typically involves the reaction of 2-chloropyridine with 2-bromo-1,1,2,2-tetrafluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyridine derivative, while a Suzuki coupling reaction would produce a biaryl compound.
科学的研究の応用
3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine has several applications in scientific research, including:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity or thermal stability.
Environmental chemistry: It can be employed in the analysis and detection of environmental pollutants due to its reactivity with certain analytes.
作用機序
The mechanism of action of 3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- 1-Bromo-3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene
- 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propane
- Methyl 3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate
Uniqueness
3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine is unique due to the combination of its pyridine ring and the bromo-tetrafluoroethoxy group. This structure imparts distinct chemical properties, such as increased electron density and reactivity, making it valuable for specific synthetic applications and research purposes.
特性
分子式 |
C7H3BrClF4NO |
|---|---|
分子量 |
308.45 g/mol |
IUPAC名 |
3-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine |
InChI |
InChI=1S/C7H3BrClF4NO/c8-6(10,11)7(12,13)15-4-2-1-3-14-5(4)9/h1-3H |
InChIキー |
ZLYVRJUOPRNIRG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)Cl)OC(C(F)(F)Br)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















